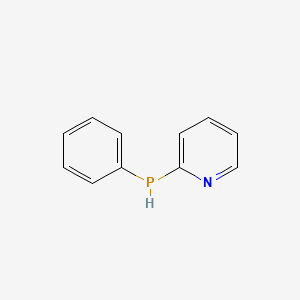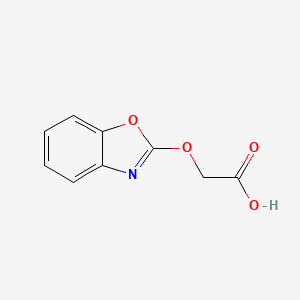![molecular formula C19H20BrNO3 B8515260 ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate](/img/structure/B8515260.png)
ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate
Descripción general
Descripción
ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, methyl groups, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2-methylbenzoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-2-methylbenzoic acid.
Esterification: The brominated product is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 5-bromo-2-methylbenzoate.
Amidation: The ester is then reacted with 3,5-dimethylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates with different functional groups.
Aplicaciones Científicas De Investigación
ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate involves its interaction with specific molecular targets. The bromine atom and ester functional group play a crucial role in its reactivity. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its biological activity and effectiveness in different applications.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-bromobenzoate: Similar in structure but lacks the additional methyl and amino groups.
Ethyl 3,5-dimethylbenzoate: Similar in structure but lacks the bromine and amino groups.
Ethyl 4-aminobenzoate: Similar in structure but lacks the bromine and methyl groups.
Uniqueness
ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate is unique due to the presence of both bromine and amino groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical reactions and interactions, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C19H20BrNO3 |
|---|---|
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate |
InChI |
InChI=1S/C19H20BrNO3/c1-5-24-19(23)14-8-12(3)17(13(4)9-14)21-18(22)16-10-15(20)7-6-11(16)2/h6-10H,5H2,1-4H3,(H,21,22) |
Clave InChI |
ARULFPACDPOJDA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C(=C1)C)NC(=O)C2=C(C=CC(=C2)Br)C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(11-Phenylundecyl)amino]benzoic acid](/img/structure/B8515185.png)



![(R)-3-(1 H-Indol-3-yl)-2-[4-(4-phenyl-piperidin-1-yl)-benzenesulfonylamino]-propionic acid](/img/structure/B8515200.png)





![9-Chloro-2,3-dihydro-[1,4]dioxino[2,3-f]quinolin-10-ol](/img/structure/B8515254.png)
![N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}acetamide](/img/structure/B8515268.png)


